molecular formula C16H18N4O4S B2880417 Ethyl (4-(2-((4-acetamidophenyl)amino)-2-oxoethyl)thiazol-2-yl)carbamate CAS No. 946314-65-4

Ethyl (4-(2-((4-acetamidophenyl)amino)-2-oxoethyl)thiazol-2-yl)carbamate

Cat. No.: B2880417
CAS No.: 946314-65-4
M. Wt: 362.4
InChI Key: HTUKIOPFDXRPTA-UHFFFAOYSA-N
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Description

Thiazole is a heterocyclic compound that is present in many natural products . Thiazole and its derivatives are reported to possess antimicrobial, analgesic, anti-inflammatory, diuretic, hypertension, inflammation, schizophrenia, HIV infections, treatment of pain, and a large number of potential pharmacological activities .


Synthesis Analysis

A series of novel thiazole clubbed 1,3,4-oxadiazole derivatives were efficiently synthesized and characterized by IR, 1H NMR, 13C NMR spectroscopy, and mass spectrometry .


Molecular Structure Analysis

The molecular structure of thiazole derivatives was characterized by IR, 1H NMR, 13C NMR spectroscopy, and mass spectrometry .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of thiazole derivatives include the reaction of ethyl 2-amino-4-methylthiazole-5-carboxylate with 4-methyl benzoyl chloride to afford ethyl 4-methyl-2-(4-methylbenzamido)thiazole-5-carboxylate .

Scientific Research Applications

Synthetic Chemistry and Potential Anticancer Agents

Ethyl N-(5-aryloxymethylene-1,3,4-thiadiazol-2-yl) carbamates, synthesized through reactions of 2-amino-5-aryloxymethylene-1,3,4-thiadiazoles with ethyl chlorocarbamate, show promise in the field of synthetic chemistry due to their easy handling and high yield under mild conditions. Such compounds could be foundational for further research into anticancer agents (Chai Lan-qin & Wang Xi-cun, 2004). Similarly, the synthesis of pyrido[4,3-b][1,4]oxazines and thiazines from derivatives of this compound has been explored for their potential effects on the proliferation of cultured L1210 cells and the survival of mice bearing P388 leukemia, indicating a route for developing anticancer agents (C. Temple et al., 1983).

Electrochemical and Electrochromic Properties

Research into the electrochemical and electrochromic properties of polymers synthesized from monomers related to Ethyl (4-(2-((4-acetamidophenyl)amino)-2-oxoethyl)thiazol-2-yl)carbamate has shown significant potential. These studies reveal that introducing different acceptor groups can influence the polymers' optical properties, offering insights into developing advanced electrochromic materials (Bin Hu et al., 2013).

Antimicrobial Activities

The synthesis of thiazole derivatives and their evaluation for antiamoebic activity and cytotoxicity have shown that certain compounds exhibit good in vitro antiamoebic activity, suggesting a potential for developing new antimicrobial agents. These findings highlight the compound's role in creating treatments for infections such as Acanthamoeba polyphaga (A. Shirai et al., 2013).

Future Directions

The future directions in the research of thiazole derivatives could involve the synthesis of new derivatives with enhanced biological activities and the exploration of their mechanisms of action .

Properties

IUPAC Name

ethyl N-[4-[2-(4-acetamidoanilino)-2-oxoethyl]-1,3-thiazol-2-yl]carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18N4O4S/c1-3-24-16(23)20-15-19-13(9-25-15)8-14(22)18-12-6-4-11(5-7-12)17-10(2)21/h4-7,9H,3,8H2,1-2H3,(H,17,21)(H,18,22)(H,19,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HTUKIOPFDXRPTA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)NC1=NC(=CS1)CC(=O)NC2=CC=C(C=C2)NC(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18N4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

362.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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